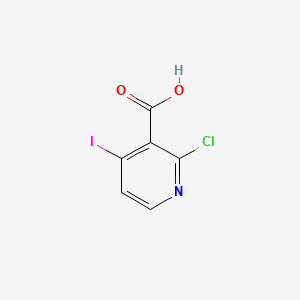

2-Chloro-4-iodonicotinic acid

描述

Significance and Research Trajectory within Halogenated Pyridine (B92270) Carboxylic Acids

Halogenated pyridine carboxylic acids are a class of compounds that have garnered significant attention due to their prevalence in pharmaceuticals and agrochemicals. The presence of halogen atoms and a carboxylic acid group on the pyridine scaffold allows for diverse chemical modifications, making them key intermediates in the synthesis of complex molecules. The halogens can serve as handles for cross-coupling reactions, while the carboxylic acid group can be readily converted into other functional groups like esters and amides.

Within this class, 2-Chloro-4-iodonicotinic acid stands out due to the distinct reactivity of its two different halogen substituents. The iodine atom is generally more reactive in certain cross-coupling reactions, such as Suzuki and Sonogashira couplings, compared to the chlorine atom. This differential reactivity allows for selective, stepwise functionalization of the pyridine ring, a crucial strategy in the construction of highly substituted and complex target molecules. The trajectory of research involving this compound has been driven by the need for efficient and regioselective methods to synthesize polysubstituted pyridines, which are core structures in numerous biologically active compounds. The ability to introduce different substituents at specific positions on the pyridine ring is a key advantage offered by intermediates like this compound.

Strategic Importance as a Synthetic Intermediate in Advanced Organic Synthesis

The strategic importance of this compound lies in its role as a versatile synthetic intermediate. fishersci.ie Its utility is demonstrated in its application for creating more complex molecular architectures. For instance, the carboxylic acid group can be readily transformed, and the two halogen atoms provide orthogonal handles for sequential cross-coupling reactions. This allows for the controlled and predictable introduction of various substituents onto the pyridine core.

In drug discovery, for example, the pyridine scaffold is a common feature in many therapeutic agents. The ability to systematically modify the substituents on this scaffold is essential for structure-activity relationship (SAR) studies, which aim to optimize the biological activity and pharmacokinetic properties of a drug candidate. This compound serves as an ideal starting point for generating libraries of diverse pyridine derivatives for such studies.

The compound's utility extends to the synthesis of functional materials, where the precise arrangement of substituents on an aromatic core can influence properties such as fluorescence, conductivity, and liquid crystal behavior. The stepwise functionalization enabled by this compound provides a powerful tool for the rational design and synthesis of new materials with tailored properties.

Chemical and Physical Properties of this compound

| Property | Value | Source |

| CAS Number | 544671-78-5 | matrixscientific.com |

| Molecular Formula | C6H3ClINO2 | matrixscientific.com |

| Molecular Weight | 283.45 g/mol | matrixscientific.com |

| Melting Point | 175-178°C (decomposes) | chemicalbook.com |

| Boiling Point | 369.3±42.0 °C (Predicted) | chemicalbook.com |

| Density | 2.193±0.06 g/cm3 (Predicted) | chemicalbook.com |

| Appearance | Pale yellow fine powder | thermofisher.com |

Structure

3D Structure

属性

IUPAC Name |

2-chloro-4-iodopyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3ClINO2/c7-5-4(6(10)11)3(8)1-2-9-5/h1-2H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOMBFOCJXYZRSI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C(=C1I)C(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3ClINO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50590320 | |

| Record name | 2-Chloro-4-iodopyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50590320 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

283.45 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

544671-78-5 | |

| Record name | 2-Chloro-4-iodopyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50590320 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Chloro-4-iodonicotinic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Reaction Pathways for 2 Chloro 4 Iodonicotinic Acid

Established Synthetic Routes and Optimizations

The traditional synthesis of 2-chloro-4-iodonicotinic acid often relies on robust and well-documented, yet sometimes harsh, chemical reactions. These methods typically involve the introduction of halogen substituents and the carboxylic acid group onto a pyridine (B92270) ring through various strategies.

Halogenation and Carboxylation Strategies

Halogenation and carboxylation are fundamental transformations in the synthesis of this compound. One common approach involves the direct halogenation of nicotinic acid derivatives. However, achieving regioselectivity can be a significant challenge due to the electronic nature of the pyridine ring.

Decarboxylative halogenation, also known as the Hunsdiecker reaction and its modifications like the Cristol–Firth modification, presents a viable route where a carboxylic acid is converted to an organic halide. nih.govacs.org This method can be particularly useful for introducing a halogen atom at a specific position. For instance, starting from a suitably substituted nicotinic acid, this reaction can be employed to introduce one of the required halogen atoms.

Another key strategy is the direct C-H carboxylation of pyridines. researchgate.net While this remains a challenging transformation, electrochemical methods have shown promise in the direct carboxylation of pyridines using CO2, offering a more direct route to nicotinic acid derivatives. researchgate.net

The introduction of halogens can also be achieved through Sandmeyer-type reactions on aminopyridines. For example, diazotization of an aminopyridine followed by treatment with a halogen source can yield the corresponding halopyridine. This approach was used in the synthesis of 2,5-dichloro-3-picoline and 2-chloro-5-iodo-3-picoline from 5-amino-2-chloro-3-picoline. acs.org A similar strategy could be envisioned for the synthesis of this compound precursors.

A plausible synthetic sequence could involve the initial synthesis of a dihalopicoline, which is then oxidized to the corresponding nicotinic acid. For example, 2,5-dihalonicotinic acids have been prepared by the permanganate (B83412) oxidation of the corresponding dihalopicolines. acs.org

| Reaction Type | Starting Material | Reagents | Product | Key Features |

| Decarboxylative Halogenation | Substituted Nicotinic Acid | Halogen Source (e.g., NBS, I2), Catalyst | Halopyridine | Introduces a halogen by replacing a carboxyl group. nih.govacs.org |

| Sandmeyer Reaction | Aminopyridine | NaNO2, HX, CuX | Halopyridine | Reliable method for introducing halogens. acs.org |

| Oxidation of Picoline | Dihalopicoline | KMnO4 | Dihalonicotinic Acid | Oxidizes a methyl group to a carboxylic acid. acs.org |

Multi-step Synthetic Sequences

Due to the challenges in achieving regioselective functionalization in a single step, the synthesis of this compound often necessitates multi-step sequences. udel.eduvapourtec.com These sequences allow for the stepwise introduction of the required functional groups, providing better control over the final product's structure.

One potential multi-step route could start from a readily available pyridine derivative, such as 2-chloropyridine. The subsequent steps would involve the regioselective introduction of an iodine atom at the C4 position and a carboxylic acid group at the C3 position. A study on the total synthesis of Floyocidin B highlighted the challenges and strategies for the 4,5-regioselective functionalization of 2-chloropyridines, which provides valuable insights into controlling regioselectivity. mdpi.com

Another approach involves starting with a pre-functionalized pyridine ring. For instance, a synthesis could commence with 2-chloro-4-hydroxynicotinic acid, where the hydroxyl group is subsequently converted to an iodine atom. Alternatively, starting with 2-chloro-4-aminonicotinic acid, a Sandmeyer reaction could be employed to introduce the iodine.

A reported method for synthesizing 5-halogenated nicotinic acids starts from 3-cyanopyridine. google.com This involves halogenation of the pyridine ring followed by hydrolysis of the nitrile to a carboxylic acid. A similar strategy could potentially be adapted for the synthesis of this compound, although controlling the regioselectivity of the initial halogenation would be critical.

Novel and Greener Synthetic Approaches

In line with the principles of green chemistry, recent research has focused on developing more sustainable and efficient methods for the synthesis of halogenated nicotinic acids.

Catalytic Methods in Synthesis of Halogenated Nicotinic Acids

Catalytic methods offer significant advantages in terms of efficiency, selectivity, and reduced waste generation. jmb.or.kr In the context of halogenated nicotinic acid synthesis, transition-metal-catalyzed cross-coupling reactions are particularly relevant for introducing the iodo group. For example, a C-H activation/iodination approach using a suitable catalyst could provide a direct route to iodinated pyridines.

Furthermore, biocatalytic methods are emerging as a powerful tool. jmb.or.kr While not directly reported for this compound, the use of enzymes like nicotinate (B505614) dehydrogenase for the hydroxylation of nicotinic acid demonstrates the potential of biocatalysis in modifying the pyridine ring with high selectivity. jmb.or.kr This could be part of a greener multi-step synthesis.

| Catalytic Method | Description | Potential Application |

| Transition-Metal Catalysis | C-H activation and functionalization using catalysts like palladium or copper. | Direct iodination of a 2-chloronicotinic acid precursor. |

| Biocatalysis | Use of enzymes for selective transformations. | Green synthesis of a functionalized pyridine intermediate. jmb.or.kr |

Flow Chemistry and Continuous Processing in Pyridine Synthesis

Flow chemistry is gaining traction as a technology that can enhance the safety, efficiency, and scalability of chemical syntheses. numberanalytics.comresearchgate.netthieme-connect.comacs.orgacs.org The precise control over reaction parameters such as temperature, pressure, and reaction time in a continuous flow reactor can lead to improved yields and selectivity, especially for highly exothermic or hazardous reactions. thieme-connect.com

The synthesis of pyridine derivatives has been successfully demonstrated in flow reactors. researchgate.net For the synthesis of this compound, a multi-step flow process could be designed where each step is performed in a dedicated reactor module. This approach minimizes manual handling of intermediates and allows for the safe use of reactive reagents. For instance, a hazardous halogenation step could be performed in a contained flow system, significantly improving the process safety.

Regioselective Synthesis of this compound and Analogues

The control of regioselectivity is paramount in the synthesis of polysubstituted pyridines like this compound. The electronic properties of the substituents and the reaction conditions play a crucial role in directing the incoming electrophiles or nucleophiles to the desired position.

A study on the regioselective functionalization of 2-chloropyridines for the synthesis of (+)-floyocidin B revealed that the 2-chloro substituent has a strong directing effect, which can be exploited to achieve the desired substitution pattern. mdpi.com The study explored halogen–metal exchange reactions on trihalogenated pyridines, demonstrating that the choice of the starting material and reaction conditions can invert the regioselectivity compared to 2-unsubstituted pyridines. mdpi.com

Chemical Reactivity, Derivatization, and Mechanistic Investigations of 2 Chloro 4 Iodonicotinic Acid

Electrophilic and Nucleophilic Substitution Reactions

The pyridine (B92270) ring in 2-chloro-4-iodonicotinic acid is electron-deficient, which, along with the presence of two different halogen atoms, dictates its reactivity towards nucleophiles. The carboxylic acid group, on the other hand, is susceptible to electrophilic attack and can be readily converted into various derivatives.

Halogen Displacement Reactions

The chlorine and iodine atoms on the pyridine ring are susceptible to nucleophilic substitution. The reactivity of halogens in displacement reactions is influenced by the nature of the halogen and its position on the pyridine ring. Generally, a more reactive halogen can displace a less reactive one from a halide solution. savemyexams.com In the context of this compound, the iodine atom is more readily displaced than the chlorine atom in nucleophilic aromatic substitution (SNAr) reactions. This is attributed to the weaker carbon-iodine bond compared to the carbon-chlorine bond.

For instance, in the synthesis of 3,4-disubstituted pyridin-2(1H)-one kinase inhibitors, a selective SNAr reaction was observed where the iodide at the C-4 position was selectively displaced. beilstein-journals.org This regioselectivity is crucial for the controlled synthesis of complex molecules. The reaction involves the attack of a nucleophile on the electron-deficient pyridine ring, leading to the formation of a Meisenheimer complex, followed by the departure of the iodide ion. uark.edu

| Reactant | Nucleophile | Product | Conditions | Reference |

| 2-Fluoro-4-iodonicotinic acid | HOBt·H₂O | 2-Fluoro-4-(1H-benzo[d] beilstein-journals.orgambeed.comtriazol-1-yloxy)nicotinic acid | K₂CO₃, DMF, 80 °C | beilstein-journals.org |

Amidation and Esterification Reactions of the Carboxylic Acid Moiety

The carboxylic acid group of this compound readily undergoes amidation and esterification reactions. These transformations are fundamental in modifying the properties of the molecule and for its incorporation into larger structures.

Amidation: Amide formation is typically achieved by activating the carboxylic acid, followed by reaction with an amine. Common coupling reagents include 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI) and O-(7-azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) (HATU). beilstein-journals.org For example, the amide coupling of 2-fluoro-4-iodonicotinic acid using HATU and DIPEA in DCM proceeds efficiently. beilstein-journals.org

Esterification: Esterification can be carried out under acidic conditions, such as the Fischer esterification method, where the carboxylic acid is reacted with an alcohol in the presence of a strong acid catalyst. libretexts.org Alternatively, methods employing coupling reagents like dicyclohexylcarbodiimide (B1669883) (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP) can be used under milder conditions. orgsyn.org The synthesis of this compound methyl ester has been reported.

| Reaction Type | Reagents | Product Type | Reference |

| Amidation | HATU, DIPEA, DCM | Amide | beilstein-journals.org |

| Amidation | TBTU, DIPEA, DMF | Amide | beilstein-journals.org |

| Esterification | Methanol/H⁺ | Methyl ester |

Transition-Metal Catalyzed Cross-Coupling Reactions

Transition-metal catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. This compound and its derivatives are excellent substrates for these reactions due to the presence of the reactive C-I and C-Cl bonds.

Suzuki-Miyaura Coupling with this compound Derivatives

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organoboron compound and an organic halide or triflate. libretexts.org This reaction is widely used to form C-C bonds. The iodine atom at the 4-position of this compound is more reactive than the chlorine atom at the 2-position in Suzuki-Miyaura couplings. This differential reactivity allows for selective functionalization of the pyridine ring. For example, a Suzuki-Miyaura reaction on a dihalogenated pyridine derivative can proceed selectively at the more reactive site. beilstein-journals.org The catalytic cycle involves the oxidative addition of the palladium(0) catalyst to the aryl halide, followed by transmetalation with the boronic acid and reductive elimination to yield the coupled product and regenerate the catalyst. libretexts.org

| Aryl Halide | Boronic Acid | Catalyst System | Product | Reference |

| 2-Alkynyl-4-chloroquinoline | Arylboronic acid | Pd(0) | 2-Alkynyl-4-arylquinoline | beilstein-journals.org |

| 7-Chloro-3-iodo-4H-pyrido[1,2-a]pyrimidin-4-one | Arylboronic acid | Not specified | 7-Chloro-3-aryl-4H-pyrido[1,2-a]pyrimidin-4-one | preprints.org |

Sonogashira, Heck, and Stille Couplings in Functionalization

Sonogashira Coupling: This reaction involves the coupling of a terminal alkyne with an aryl or vinyl halide, catalyzed by palladium and copper complexes. wikipedia.org It is a reliable method for the synthesis of alkynyl-substituted aromatic compounds. The C-I bond of this compound derivatives is expected to be more reactive in Sonogashira couplings. googleapis.com

Heck Reaction: The Heck reaction is a palladium-catalyzed coupling of an unsaturated halide with an alkene. organic-chemistry.org This reaction is a versatile method for the synthesis of substituted alkenes. The reactivity of the C-I and C-Cl bonds in this compound would again be expected to differ, allowing for selective transformations.

Stille Coupling: The Stille reaction couples an organotin compound with an organic halide or pseudohalide, catalyzed by palladium. wikipedia.org This reaction is known for its tolerance of a wide range of functional groups. The mechanism involves oxidative addition, transmetalation, and reductive elimination. wikipedia.org The differential reactivity of the halogens in this compound can be exploited for selective Stille couplings.

| Coupling Reaction | Reactants | Catalyst System | Product Type | Reference |

| Sonogashira | 2,4-Dichloroquinoline, Terminal alkyne | Pd/C-CuI | 2-Alkynyl-4-chloroquinoline | beilstein-journals.org |

| Heck | Aryl halide, Alkene | Palladium catalyst | Substituted alkene | organic-chemistry.org |

| Stille | Organotin compound, Organic halide | Palladium catalyst | Coupled product | wikipedia.org |

Mechanistic Elucidation of Key Transformations

Understanding the mechanisms of the reactions involving this compound is crucial for optimizing reaction conditions and predicting outcomes.

Nucleophilic Aromatic Substitution: The mechanism of SNAr reactions on the pyridine ring involves the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The electron-withdrawing nature of the nitrogen atom in the pyridine ring and the carboxylic acid group facilitates the attack of the nucleophile. The rate of the reaction is influenced by the nature of the leaving group, with iodide being a better leaving group than chloride.

Transition-Metal Catalyzed Cross-Coupling: The catalytic cycles of Suzuki-Miyaura, Sonogashira, Heck, and Stille reactions have been extensively studied.

Suzuki-Miyaura Coupling: The catalytic cycle begins with the oxidative addition of the palladium(0) catalyst to the C-I or C-Cl bond. The resulting palladium(II) complex then undergoes transmetalation with the organoboron species in the presence of a base. The final step is reductive elimination, which forms the C-C bond and regenerates the palladium(0) catalyst. libretexts.org

Sonogashira Coupling: This reaction involves two interconnected catalytic cycles, one for palladium and one for copper. The palladium cycle is similar to that of the Suzuki-Miyaura coupling. The copper cycle involves the formation of a copper(I) acetylide, which then transmetalates with the palladium(II) complex. wikipedia.org

Heck Reaction: The mechanism involves the oxidative addition of the aryl halide to the palladium(0) catalyst, followed by the insertion of the alkene into the palladium-carbon bond. A β-hydride elimination then occurs to form the product and a palladium-hydride species, which is then converted back to the active catalyst by a base. libretexts.org

Stille Coupling: The mechanism is similar to the Suzuki-Miyaura coupling, with the key difference being the use of an organotin reagent for the transmetalation step. wikipedia.org

Computational studies, such as Density Functional Theory (DFT) calculations, can provide valuable insights into the reaction pathways and activation energies of these transformations, aiding in the understanding of reactivity and selectivity. ijnc.ir

Advanced Applications of 2 Chloro 4 Iodonicotinic Acid As a Building Block

Role in Pharmaceutical Intermediate Synthesisfishersci.atthermofisher.com

The pyridine (B92270) scaffold is a well-established "privileged substructure" in medicinal chemistry, found in a significant number of FDA-approved drugs. mdpi.comresearchgate.net 2-Chloro-4-iodonicotinic acid, as a substituted pyridine, is utilized as a key pharmaceutical intermediate for creating more complex, biologically active molecules. fishersci.atthermofisher.comparchem.com Its utility stems from the ability to introduce various functional groups onto the pyridine core, enabling the exploration of new chemical space in drug discovery.

The design of new bioactive molecules often relies on versatile starting materials that can be elaborated into a diverse library of compounds. Pyridine derivatives are fundamental frameworks in medicinal chemistry for this purpose. researchgate.net The structure of this compound is particularly suited for creating novel pyridine-based molecules with potential therapeutic applications, such as antitumor agents. nih.gov For instance, research into pyridine-based azo coumarin (B35378) derivatives has shown that such compounds can exhibit enhanced biological activity compared to their simpler precursors. nih.gov

The synthesis of these complex molecules often involves cross-coupling reactions where the halogen atoms on the pyridine ring are replaced. The presence of both chlorine and iodine on this compound is advantageous. The carbon-iodine bond is typically more reactive than the carbon-chlorine bond in palladium-catalyzed cross-coupling reactions, allowing for sequential and site-selective modifications. This enables the introduction of one substituent at the 4-position (iodine) followed by a different modification at the 2-position (chlorine), a crucial strategy in the rational design of new drugs. mit.edu This stepwise approach is fundamental to building the complex architectures required for specific biological targets.

A precursor is a compound that participates in a chemical reaction that produces another compound. incb.orgravimiamet.ee In the pharmaceutical industry, advanced precursors are essential for the efficient synthesis of drug candidates entering clinical trials. incb.org Halogenated nicotinic acids and their derivatives, such as this compound, serve this role. sigmaaldrich.com

A prominent example is the development of the cancer drug Asciminib (ABL001), a potent allosteric inhibitor of the BCR-ABL1 tyrosine kinase. acs.org The synthesis of Asciminib and its analogues involved a key intermediate, 6-chloro-5-iodonicotinic acid, which is a structural isomer of this compound. acs.org The synthesis utilized a Stille coupling reaction at the iodine position, demonstrating the critical role of the iodo-substituted pyridine core in assembling the final drug molecule. acs.org This highlights how compounds like this compound are pivotal starting materials for constructing highly specific and advanced therapeutic agents.

| Drug Candidate/Analogue | Precursor Type | Therapeutic Area | Synthetic Relevance |

| Asciminib (ABL001) | 6-chloro-5-iodonicotinic acid | Oncology (Chronic Myelogenous Leukemia) | Stille coupling at the iodine position is a key step in the synthesis. acs.org |

| A-85380 Analogues | Halogenated 3-pyridyl ethers | Neuroscience (Nicotinic Receptor Ligands) | Halogen substitution on the pyridine ring significantly influences receptor affinity. researchgate.net |

| Flavone Derivatives | 2-chloro-pyridine | Oncology (Antitumor Agents) | Used as a scaffold to build potential telomerase inhibitors. nih.gov |

Design and Synthesis of Pyridine-Based Bioactive Molecules

Applications in Agrochemical Development

The pyridine ring is not only important in pharmaceuticals but also serves as a core component in many modern agrochemicals. researchgate.netsemanticscholar.org The specific substitution patterns on the pyridine ring are crucial for determining the biological activity and selectivity of herbicides and pesticides. semanticscholar.org this compound provides a versatile scaffold for developing new crop protection agents due to its multiple points for chemical modification. fishersci.at

This compound and its close relatives are valuable intermediates in the synthesis of commercial herbicides. For example, a patent for the synthesis of the herbicide diflufenican (B1670562) specifies that the starting material can be either 2-chloronicotinic acid or 2-iodonicotinic acid. google.com The synthesis involves reacting the nicotinic acid derivative with 3-trifluoromethyl phenol, followed by a coupling reaction with 2,4-difluoroaniline (B146603) catalyzed by a copper-based catalyst like cuprous iodide. google.com This process illustrates the direct application of such precursors in manufacturing established agrochemicals.

The design of new herbicides often involves combining known active structural motifs. beilstein-journals.org For instance, aryloxyacetic acid derivatives have been developed as potent inhibitors of the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD), a key target for many commercial herbicides. beilstein-journals.org The structural features of this compound make it an attractive starting point for creating novel herbicides based on similar principles, where the carboxylic acid can be esterified and the halogen atoms can be substituted to fine-tune the herbicidal activity and crop selectivity.

| Agrochemical | Class | Synthetic Precursor Mentioned |

| Diflufenican | Herbicide | 2-chloronicotinic acid or 2-iodonicotinic acid google.com |

| Aryloxyacetic acids | Herbicide (HPPD inhibitors) | 2,4-Dichlorophenoxyacetic acid beilstein-journals.orgresearchgate.net |

| Trifluoromethylpyridines | Herbicides/Pesticides | 2-chloro-5-(trifluoromethyl) pyridine semanticscholar.org |

Structure-activity relationship (SAR) studies are fundamental to the discovery of new and effective agrochemicals. researchgate.net These studies involve synthesizing a series of related compounds (analogues) to determine how specific structural changes affect their biological activity. The goal is to identify the optimal combination of substituents to maximize efficacy against target pests while minimizing effects on crops and the environment. beilstein-journals.org

This compound is an ideal scaffold for SAR studies. The distinct reactivity of its three functional groups (carboxyl, chloro, iodo) allows chemists to systematically generate a wide array of derivatives. For example, the carboxyl group can be converted to esters or amides, while the chloro and iodo groups can be subjected to various cross-coupling reactions to introduce different aryl or alkyl groups. This systematic modification enables researchers to probe the impact of different substituents at specific positions on the pyridine ring, providing crucial data for designing more potent and selective pesticides. semanticscholar.org

Synthesis of Novel Herbicides and Pesticides

Contributions to Material Science and Specialty Chemicals

Beyond life sciences, pyridine derivatives are increasingly in demand for applications in material science. mdpi.com this compound is classified not only as a pharmaceutical intermediate but also as a specialty chemical and a building block for material science. bldpharm.comfishersci.atparchem.com Its applications in this area include the synthesis of organic light-emitting diodes (OLEDs), electronic materials, and polymers. bldpharm.com The rigid, aromatic structure of the pyridine ring, combined with its capacity for functionalization, makes it a valuable component in creating materials with specific electronic or optical properties. The related compound, 2-Chloro-4-iodonicotinonitrile, is also noted for its use in materials science. smolecule.com The ability to perform palladium-catalyzed coupling reactions with this building block is key to constructing the complex, conjugated systems often required for advanced materials. mit.edu

Polymer and Material Precursors

The distinct reactivity of the chloro and iodo substituents on the this compound ring makes it an excellent precursor for monomers used in the synthesis of advanced polymers and materials. The carbon-iodine bond is significantly more reactive than the carbon-chlorine bond in palladium-catalyzed cross-coupling reactions, enabling selective functionalization. This allows for the stepwise introduction of different chemical moieties to design custom monomers.

This selective reactivity allows for the design of monomers where one halogen is replaced with a polymerizable group (like a vinyl or ethynyl (B1212043) group) via a cross-coupling reaction, while the other halogen remains for post-polymerization modification of the material's properties. The carboxylic acid group provides another site for conversion into esters or amides, further diversifying the potential monomer structures. researchgate.net For example, the iodo position can be selectively coupled with a boronic acid containing a polymerizable functional group. The resulting chlorinated monomer can then be polymerized, leaving the less reactive chlorine atom on the polymer backbone for subsequent modifications, such as grafting side chains or introducing specific functionalities.

| Reactive Site | Potential Transformation for Monomer Synthesis |

| C-I (Iodine at position 4) | Suzuki-Miyaura or Sonogashira coupling to introduce vinyl, aryl, or alkynyl groups for polymerization. |

| C-Cl (Chlorine at position 2) | Remains for post-polymerization modification or later-stage cross-coupling under harsher conditions. beilstein-journals.org |

| -COOH (Carboxylic Acid) | Esterification or amidation to modify solubility, thermal properties, or to attach other functional units. google.com |

This strategic approach positions this compound as a key starting material for creating functional polymers with precisely controlled architectures for applications in materials science. smolecule.comsigmaaldrich.com

Fine Chemical Synthesis

This compound is a pivotal building block in the synthesis of fine chemicals, particularly complex substituted pyridines and fused heterocyclic systems that are common motifs in pharmaceuticals and agrochemicals. fishersci.at Its utility stems from the ability to participate in various cross-coupling reactions, most notably the Suzuki-Miyaura coupling. organic-chemistry.org

The Suzuki-Miyaura reaction involves the palladium-catalyzed coupling of an organoboron compound (like a boronic acid) with a halide. organic-chemistry.org Due to the higher reactivity of the C-I bond, the iodine at the 4-position of this compound can be selectively replaced with an aryl or heteroaryl group by reacting it with the corresponding boronic acid. This reaction typically proceeds under mild conditions, preserving the chlorine atom and the carboxylic acid for subsequent transformations. researchgate.net This stepwise approach is highly efficient for building molecular complexity.

For instance, research has demonstrated the successful coupling of various arylboronic acids with chloropyridines. beilstein-journals.orgresearchgate.net By applying these established methods, this compound can be coupled with a range of functionalized boronic acids to produce 2-chloro-4-aryl-nicotinic acids. These intermediates are valuable in their own right or can be used in further synthetic steps, such as intramolecular cyclization or another cross-coupling reaction at the chlorine position, to generate highly substituted and complex target molecules. zenodo.orgnih.gov

| Reaction Type | Reactants | Catalyst System (Example) | Product Type |

| Suzuki-Miyaura Coupling | This compound + Arylboronic acid | Pd(OAc)₂ / PCy₃ or Pd₂(dba)₃ / P(t-Bu)₃ organic-chemistry.org | 2-Chloro-4-aryl-nicotinic acid |

| Amidine N-Arylation | This compound derivative + Amidine | Pd₂(dba)₃ / Xantphos acs.org | Substituted Pyrido[4,3-d]pyrimidin-4(3H)-ones acs.org |

| Esterification | This compound + Alcohol (e.g., Triethylorthoacetate) | Acid catalyst (optional) google.com | 2-Chloro-4-iodonicotinate ester google.com |

The synthesis of complex heterocyclic structures, such as pyrido[4,3-d]pyrimidin-4(3H)-ones, has been achieved using derivatives of 4-iodonicotinic acid through palladium-catalyzed amidine N-arylation followed by cyclization. acs.org This highlights the compound's role in creating fused ring systems of medicinal interest.

Computational and Theoretical Chemistry Studies of 2 Chloro 4 Iodonicotinic Acid

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to modern chemistry, providing detailed information about the electronic nature of molecules. For 2-chloro-4-iodonicotinic acid, these calculations can elucidate its stability, reactivity, and the nature of its chemical bonds.

Electronic Structure and Molecular Orbital Analysis

The electronic structure of a molecule is described by the arrangement of its electrons in various molecular orbitals. Analysis of these orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial for understanding a molecule's chemical behavior. The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as an electron donor, while the LUMO is the orbital that is most likely to accept electrons. researchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and chemical reactivity. researchgate.net A smaller gap suggests that the molecule is more polarizable and reactive.

In molecules with delocalized π-electron systems, such as the pyridine (B92270) ring in this compound, electronic transitions between these orbitals can be induced by the absorption of light, leading to excited states. unlp.edu.ar The nature of these transitions, such as n→π* or π→π*, can be predicted using methods like the CNDO/S-CI (Complete Neglect of Differential Overlap/Spectroscopic-Configuration Interaction). unlp.edu.ar The presence of substituents like chlorine and iodine can significantly influence the energies of these orbitals and the electronic transitions.

Table 1: Predicted Physicochemical Properties for a Related Compound, Methyl 2-chloro-4-iodonicotinate. ambeed.com

| Property | Value |

| Molar Refractivity | 53.24 |

| Topological Polar Surface Area (TPSA) | 39.19 Ų |

| Log Po/w (iLOGP) | 2.06 |

| Log Po/w (XLOGP3) | 2.32 |

| Log Po/w (WLOGP) | 2.13 |

| Log Po/w (MLOGP) | 1.82 |

| Log Po/w (SILICOS-IT) | 2.82 |

Note: This data is for a closely related ester derivative and provides an approximation of the properties of the parent acid.

Reaction Mechanism Predictions via Computational Modeling

Computational modeling is a powerful tool for predicting the pathways of chemical reactions, including those involving halogenated nicotinic acids. arxiv.org By calculating the energies of reactants, transition states, and products, chemists can determine the most likely reaction mechanisms. For instance, in reactions involving the displacement of the chloro or iodo group, computational models can predict whether the reaction will proceed through a nucleophilic aromatic substitution mechanism and can identify the most favorable site for attack.

The development of advanced machine learning models and semi-empirical methods has significantly enhanced the ability to predict reaction outcomes and discover new reaction pathways. cecam.org These computational approaches can be used to study various reactions, such as substitution, oxidation, reduction, and coupling reactions. For example, understanding the mechanism of intramolecular carbolithiation reactions can be crucial for synthesizing complex heterocyclic structures. researchgate.net

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide a way to study the time-dependent behavior of molecules, including their conformational changes and interactions with other molecules. nih.gov These simulations are particularly useful for understanding the behavior of molecules in solution and in complex biological systems.

Conformational Analysis and Intermolecular Interactions

The conformation of a molecule, or its three-dimensional shape, can have a significant impact on its physical and biological properties. For a molecule like this compound, the orientation of the carboxylic acid group relative to the pyridine ring is an important conformational feature. Ab initio and molecular mechanics methods can be used to study the conformational equilibria of substituted pyridines. vdoc.pub

Intermolecular interactions, such as hydrogen bonding and π-π stacking, play a crucial role in determining the crystal structure and properties of organic molecules. rsc.org In the solid state, this compound molecules are likely to form dimers through hydrogen bonding between their carboxylic acid groups. These dimers can then be stabilized by π-π stacking interactions between the pyridine rings. rsc.org Hirshfeld surface analysis is a computational tool that can be used to visualize and quantify these intermolecular interactions. mdpi.com

Solvent Effects on Reactivity

The choice of solvent can have a profound impact on the rate and selectivity of a chemical reaction. rsc.org Solvents can influence reaction kinetics by stabilizing or destabilizing reactants, transition states, and products. rsc.orgnih.gov For reactions involving charged species or polar transition states, polar solvents are generally preferred.

Molecular dynamics simulations can be used to explicitly model the interactions between a solute molecule and the surrounding solvent molecules. rsc.org This allows for a detailed understanding of how the solvent affects the solute's conformation and reactivity. For example, in acid-catalyzed reactions, the solvent can affect the acidity of the catalyst and the stability of the protonated transition state. nih.gov

Prediction of Spectroscopic Properties

Computational methods can be used to predict various spectroscopic properties of molecules, including their NMR, IR, and Raman spectra. scielo.br These predictions can be invaluable for interpreting experimental spectra and for identifying unknown compounds.

Density functional theory (DFT) calculations are commonly used to predict the vibrational frequencies of molecules, which correspond to the peaks in their IR and Raman spectra. scielo.br By comparing the calculated and experimental spectra, it is possible to assign the observed vibrational modes to specific molecular motions. For halogenated nicotinic acid derivatives, DFT calculations can help to understand how the substituents affect the vibrational frequencies of the pyridine ring and the carboxylic acid group.

Similarly, computational methods can be used to predict the chemical shifts in NMR spectra. For fluorinated analogs, for example, comparing calculated and experimental 19F NMR spectra can help to resolve discrepancies and confirm the structure of the molecule.

Solid State Chemistry and Crystallography of 2 Chloro 4 Iodonicotinic Acid and Its Derivatives

Polymorphism and Pseudopolymorphism Studies

Polymorphism, the ability of a solid material to exist in multiple crystalline forms, is a critical area of study in pharmaceuticals and material science. These different forms, or polymorphs, can exhibit distinct physical properties. Pseudopolymorphism involves the incorporation of solvent molecules into the crystal lattice, forming solvates or hydrates.

Identification and Characterization of Crystalline Forms

Detailed investigations into the solid-state behavior of the related compound, 2-chloro-4-nitrobenzoic acid (2c4n), have confirmed the existence of at least two polymorphic forms, referred to as Form I and Form II. rsc.org The characterization of these forms has been accomplished through a combination of analytical techniques.

Synchrotron and single-crystal X-ray diffraction have been instrumental in elucidating the distinct crystal structures of both polymorphs. rsc.org In addition to the two anhydrous forms, studies have also identified and characterized a previously unknown monohydrate and five solvated forms of 2c4n, obtained from solvents such as 1,4-dioxane, dimethylsulfoxide, acetophenone, p-xylene, and mesitylene. rsc.org These pseudopolymorphs were analyzed using powder X-ray diffraction (PXRD), single-crystal X-ray diffraction, differential scanning calorimetry (DSC), and thermogravimetric analysis (TGA). rsc.org

The fundamental structural motif in both polymorphs of 2c4n involves the formation of a hydrogen-bonded dimer. rsc.org In the crystal structures of three of the solvates (1,4-dioxane, p-xylene, and mesitylene), the 2c4n molecules also form an acid-acid dimer motif, which is further stabilized by π-π stacking interactions. rsc.org

Table 1: Crystallographic Data for Polymorphs of the Analog 2-Chloro-4-nitrobenzoic Acid

| Parameter | Form I | Form II |

| Crystal System | Monoclinic | Monoclinic |

| Space Group | P2₁/c | P2₁/n |

| Z | 4 | 4 |

| Key Motif | R²₂(8) dimer unit | R²₂(8) dimer unit |

This data is based on studies of the structural analog 2-chloro-4-nitrobenzoic acid. rsc.org

Thermodynamic Stability and Phase Transformations

Thermodynamic analysis, primarily through differential scanning calorimetry (DSC), has established the stability relationship between the polymorphs of 2-chloro-4-nitrobenzoic acid. rsc.org Form II is the thermodynamically stable crystal form at temperatures from absolute zero up to its transition point. rsc.org

At approximately 97 °C, Form II undergoes an endothermic transition to Form I. rsc.org Form I is the stable form above this temperature until it melts. Slurry experiments conducted at room temperature have confirmed that Form I is the more stable form under these conditions. rsc.org Grinding experiments have shown that Form II can be converted to Form I, particularly with the catalytic presence of most solvents. rsc.org Interestingly, grinding either form with water leads to the formation of the monohydrate. rsc.org These phase transformations highlight the sensitivity of the crystalline form to temperature and the presence of solvents.

Co-crystallization and Salt Formation

Co-crystallization and salt formation are key strategies in crystal engineering used to modify the physicochemical properties of a molecule without altering its covalent structure. A pharmaceutical co-crystal is a multi-component crystal where an active pharmaceutical ingredient (API) is combined with a neutral, non-toxic coformer in the same crystal lattice. crystalpharmatech.com

Design and Synthesis of Pharmaceutical Co-crystals

The design of co-crystals relies on understanding and utilizing non-covalent interactions, primarily hydrogen bonding. crystalpharmatech.com The carboxylic acid group on nicotinic acid derivatives is an excellent hydrogen bond donor, while the pyridine (B92270) nitrogen is an acceptor, making them prime candidates for forming robust supramolecular synthons with complementary molecules.

A notable example is the successful synthesis of a 1:1 co-crystal of 2-chloro-4-nitrobenzoic acid (2c4n) with nicotinamide (B372718). nih.gov The synthesis was achieved through methods such as liquid-assisted grinding and traditional solution crystallization. nih.gov The crystal structure reveals that the primary interaction is a strong carboxylic acid-pyridine hydrogen bond between the 2c4n and nicotinamide molecules. nih.gov This demonstrates a classic crystal engineering approach where predictable hydrogen bonding patterns are used to bring different components together into a single crystalline structure.

Impact on Solid-State Properties and Research

The formation of co-crystals can significantly alter the solid-state properties of the parent compound, including melting point, solubility, and stability. crystalpharmatech.com In the case of the (2-chloro-4-nitrobenzoic acid):(nicotinamide) co-crystal, the resulting solid exhibits enhanced thermal stability. nih.gov

The melting point of the co-crystal is higher than that of either pure 2c4n or pure nicotinamide, which indicates that the interactions within the co-crystal lattice are stronger than those in the crystalline forms of the individual components. nih.gov This increased stability was also supported by molecular modeling calculations. nih.gov Such modifications are a primary driver for co-crystal research, as they can lead to improved pharmaceutical formulations.

Table 2: Properties of (2-chloro-4-nitrobenzoic acid):(nicotinamide) Co-crystal

| Property | Observation |

| Stoichiometry | 1:1 (2c4n:nicotinamide) |

| Synthesis Methods | Liquid-assisted grinding, Solution crystallization |

| Primary Interaction | Carboxylic acid-pyridine hydrogen bond |

| Secondary Interaction | Nicotinamide-nicotinamide R²₂(8) dimer |

| Thermal Stability | Melting point is higher than either individual component |

This data is based on studies of the structural analog 2-chloro-4-nitrobenzoic acid. nih.gov

Crystal Engineering and Supramolecular Chemistry

Crystal engineering focuses on the design and synthesis of crystalline solids with desired properties based on an understanding of intermolecular interactions. nih.gov The functional groups on 2-chloro-4-iodonicotinic acid—the carboxylic acid, the pyridine ring, and the halogen atoms—all play crucial roles in directing the formation of supramolecular architectures.

The carboxylic acid group commonly forms a highly predictable and stable R²₂(8) homodimer synthon with another acid molecule. This motif is observed in the polymorphs of the analog 2-chloro-4-nitrobenzoic acid. rsc.org Alternatively, it can form a heterodimer with a complementary functional group, such as the pyridine nitrogen of nicotinamide in the co-crystal structure. nih.gov

Hydrogen Bonding Networks and Halogen Bonding Interactions

The solid-state structure of this compound is expected to be dominated by a robust and predictable hydrogen bonding motif between the carboxylic acid group and the pyridine nitrogen atom. This type of O-H···N hydrogen bond is a well-established and highly reliable supramolecular synthon in the crystal engineering of pyridine-carboxylic acid complexes. rsc.orgrsc.orgharvard.edu In the case of 2-chloronicotinic acid, a closely related compound, the molecules are interconnected by O-H···N hydrogen bonds, forming infinite planar chains. iucr.orgiucr.org It is highly probable that this compound would adopt a similar primary hydrogen-bonded structure.

Beyond this primary interaction, the presence of both chlorine and iodine atoms introduces the possibility of halogen bonding. Halogen bonding is a directional, non-covalent interaction between an electrophilic region on a halogen atom (the σ-hole) and a Lewis base. acs.org The strength of this interaction generally increases with the polarizability of the halogen atom, following the trend I > Br > Cl > F. harvard.edu

In the context of this compound, the iodine atom at the 4-position is a potent halogen bond donor. It could form interactions with various acceptors, including the pyridine nitrogen (C-I···N), the carbonyl oxygen of the carboxylic acid (C-I···O), or even the chlorine atom of a neighboring molecule (C-I···Cl). Studies on other iodinated pyridine derivatives have demonstrated the structure-directing influence of iodine, often leading to the formation of halogen-bonded synthons that complement or compete with hydrogen bonding. For instance, in co-crystals of 4-iodopyridine (B57791) with nitrobenzoic acids, a persistent iodo-nitro (I···O) heterosynthon is observed. harvard.edu

Table 1: Potential Intermolecular Interactions in the Crystal Structure of this compound

| Interaction Type | Donor | Acceptor | Expected Role in Crystal Packing |

| Hydrogen Bond | Carboxylic Acid (-COOH) | Pyridine Nitrogen (N) | Primary structure-directing, formation of chains or dimers. |

| Halogen Bond | Iodine (-I) | Pyridine Nitrogen (N) | Secondary structure-directing, linking of hydrogen-bonded motifs. |

| Halogen Bond | Iodine (-I) | Carbonyl Oxygen (C=O) | Secondary structure-directing, stabilization of layers. |

| Halogen Bond | Iodine (-I) | Chlorine (-Cl) | Potential for forming halogen-halogen contacts. |

| Halogen Bond | Chlorine (-Cl) | Pyridine Nitrogen (N) | Weaker interaction, may influence local packing. |

| Halogen Bond | Chlorine (-Cl) | Carbonyl Oxygen (C=O) | Weaker interaction, contributing to overall lattice energy. |

Self-Assembly and Ordered Structures

The combination of strong, directional hydrogen bonds and moderately strong, directional halogen bonds in this compound provides a powerful toolkit for the rational design of ordered supramolecular structures. The self-assembly process is guided by the hierarchy of these non-covalent interactions.

The primary and most predictable self-assembly motif would be the formation of hydrogen-bonded chains or dimers via the carboxylic acid and pyridine functionalities. In related pyridine carboxylic acids, these hydrogen-bonded assemblies often pack in a face-to-face manner, leading to the formation of well-defined layers. iucr.orgiucr.org

The halogen bonding interactions, particularly those involving the iodine atom, would then dictate how these primary hydrogen-bonded structures are organized in three dimensions. For example, C-I···N or C-I···O halogen bonds could link the hydrogen-bonded chains or layers into a more complex 3D network. This hierarchical assembly, where strong interactions define a primary motif and weaker interactions organize these motifs, is a cornerstone of supramolecular chemistry. researchgate.net

The potential for different, competing supramolecular synthons can also lead to polymorphism, where the same compound crystallizes in different forms with distinct physical properties. For this compound, variations in crystallization conditions could favor different combinations of hydrogen and halogen bonding, resulting in different crystal packings.

The study of co-crystals of halogenated pyridine derivatives further illustrates the principles of self-assembly. In these systems, the introduction of a co-former molecule with complementary functional groups can systematically alter the hydrogen and halogen bonding patterns, leading to new, predictable supramolecular architectures. rsc.orgresearchgate.net For instance, co-crystallization of this compound with other pyridine-based molecules or dicarboxylic acids could lead to a rich variety of ordered structures based on a library of reliable supramolecular synthons. ijacskros.com

Table 2: Common Supramolecular Synthons in Pyridine Carboxylic Acid Derivatives

| Synthon | Description | Non-covalent Interactions | Expected Occurrence in this compound |

| Carboxylic Acid - Pyridine Heterosynthon | A cyclic or linear interaction between the carboxylic acid and pyridine ring. | O-H···N, C-H···O | Highly probable, forming the primary structural motif. |

| Carboxylic Acid Dimer | A cyclic interaction between two carboxylic acid groups. | O-H···O | Less likely due to the presence of the stronger pyridine acceptor. |

| Iodo - Pyridine Halogen Bond | A linear interaction between the iodine atom and the pyridine nitrogen. | C-I···N | Probable, acting as a secondary linking motif. |

| Iodo - Carbonyl Halogen Bond | A linear interaction between the iodine atom and the carbonyl oxygen. | C-I···O | Probable, contributing to the stability of the crystal lattice. |

Advanced Spectroscopic and Analytical Characterization Methodologies

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for the structural elucidation of organic molecules like 2-Chloro-4-iodonicotinic acid. ipb.pt It provides precise information about the chemical environment of magnetically active nuclei, such as ¹H and ¹³C. While one-dimensional (1D) NMR spectra are fundamental, complex structures often necessitate the use of two-dimensional (2D) techniques to resolve signal overlap and establish definitive atomic connectivity. ipb.ptoatext.com

For this compound, the ¹H NMR spectrum is expected to show two distinct signals in the aromatic region corresponding to the protons at positions 5 and 6 of the pyridine (B92270) ring. The ¹³C NMR spectrum would display six signals for the six carbon atoms, including the carboxyl group carbon.

Advanced 2D NMR experiments are critical for unambiguously assigning all proton and carbon signals and confirming the substitution pattern of the nicotinic acid ring.

COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies protons that are coupled to each other, typically through two or three bonds. oxinst.comwikipedia.org For this compound, a cross-peak in the COSY spectrum would be expected between the signals of the protons at position 5 (H5) and position 6 (H6), confirming their adjacent relationship. libretexts.org

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of directly attached carbon atoms. ustc.edu.cncolumbia.edu It would be used to definitively link the H5 and H6 signals to their corresponding carbon atoms, C5 and C6. The quaternary carbons (C2, C3, C4) and the carboxylic carbon (C7) would be absent from the HSQC spectrum.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of their through-bond connectivity. longdom.org In a rigid molecule like this, NOESY can help confirm spatial relationships, although for this specific structure, its utility might be more focused on confirming conformations related to the carboxylic acid group or in studies of intermolecular interactions.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts and Key HMBC Correlations for this compound

| Position | Atom | Predicted Chemical Shift (ppm) | Expected Key HMBC Correlations |

|---|---|---|---|

| 2 | C | ~152 | H6 |

| 3 | C | ~140 | H5 |

| 4 | C | ~100 | H5, H6 |

| 5 | C | ~125 | - |

| 5 | H | ~8.2 | C3, C4, C6 |

| 6 | C | ~150 | - |

| 6 | H | ~8.6 | C2, C4, C5, C=O |

| -COOH | C | ~165 | H5, H6 |

Advanced 2D NMR Techniques (e.g., HSQC, HMBC, COSY, NOESY)

Mass Spectrometry (MS) and Hyphenated Techniques

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) measures m/z values with very high accuracy (typically to four or more decimal places). bioanalysis-zone.com This precision allows for the determination of the elemental formula of a molecule from its exact mass. For this compound (C₆H₃ClINO₂), HRMS would be used to confirm its elemental composition by matching the experimentally measured exact mass with the theoretically calculated mass. miamioh.edu The presence of chlorine and iodine would also generate a characteristic isotopic pattern in the mass spectrum, further confirming the structure. Predicted collision cross-section (CCS) values, which relate to the ion's shape and size, can also be calculated and used as an additional identifier. uni.lu

Table 2: Predicted HRMS Data for this compound Adducts

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 283.89698 | 135.7 |

| [M+Na]⁺ | 305.87892 | 139.1 |

| [M-H]⁻ | 281.88242 | 130.5 |

| [M+NH₄]⁺ | 300.92352 | 150.2 |

Data sourced from PubChem. uni.lu

Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive and selective technique ideal for analyzing complex mixtures. biomedres.usresearchgate.net It is invaluable for monitoring the progress of chemical reactions during the synthesis of this compound and for the detection, identification, and quantification of process-related impurities and degradation products, even at trace levels. researchgate.netnih.gov

In reaction monitoring , LC-MS/MS can track the consumption of starting materials and the formation of the desired product in real-time. For impurity profiling , the method separates the main compound from any impurities via liquid chromatography, after which the mass spectrometer provides structural information. knauer.net By operating in Multiple Reaction Monitoring (MRM) mode, specific precursor-to-product ion transitions can be monitored for known potential impurities (e.g., starting materials, regioisomers, or by-products), allowing for highly specific and sensitive quantification. nih.govmdpi.com

High-Resolution Mass Spectrometry (HRMS) for Structural Confirmation

Vibrational Spectroscopy (IR and Raman)

For this compound, the spectra would be dominated by vibrations associated with the carboxylic acid and the substituted pyridine ring.

IR Spectroscopy: The FT-IR spectrum would show a broad absorption band for the O-H stretch of the carboxylic acid dimer (around 2500-3300 cm⁻¹). A very strong and sharp absorption corresponding to the carbonyl (C=O) stretch would appear around 1700 cm⁻¹. researchgate.net The aromatic region would feature C=C and C=N stretching vibrations, while absorptions for C-Cl and C-I bonds would be found in the fingerprint region at lower wavenumbers.

Raman Spectroscopy: Raman spectroscopy is particularly sensitive to non-polar bonds. The symmetric vibrations of the pyridine ring would be expected to produce strong Raman signals. The C-I and C-Cl stretching vibrations would also be observable.

Comparing the experimental spectra with those calculated using computational methods like Density Functional Theory (DFT) can aid in the precise assignment of vibrational modes. nih.gov

Table 3: Expected Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Typical Intensity (IR/Raman) |

|---|---|---|---|

| O-H stretch | Carboxylic Acid | 2500 - 3300 | Broad, Strong / Weak |

| C-H stretch | Aromatic | 3000 - 3100 | Medium / Strong |

| C=O stretch | Carboxylic Acid | 1680 - 1720 | Very Strong / Medium |

| C=C, C=N stretch | Pyridine Ring | 1400 - 1600 | Medium-Strong / Strong |

| C-O stretch | Carboxylic Acid | 1210 - 1320 | Strong / Weak |

| C-Cl stretch | Aryl Halide | 600 - 800 | Strong / Strong |

| C-I stretch | Aryl Halide | 500 - 600 | Strong / Very Strong |

Advanced Chromatographic Separations

Preparative Chromatography for Compound Isolation

Following its synthesis, this compound must be isolated and purified from byproducts and unreacted starting materials. Preparative chromatography is the key methodology for achieving high purity on a laboratory or industrial scale. The choice of technique depends on the scale of the purification and the nature of the impurities.

Flash Column Chromatography

For routine purification of gram-scale quantities, silica (B1680970) gel flash chromatography is a widely used and effective method. biotage.com The separation is based on the differential adsorption of the compound and impurities onto the polar silica stationary phase. A non-polar mobile phase, typically a mixture of solvents like hexane (B92381) or cyclohexane (B81311) with a more polar solvent such as ethyl acetate (B1210297), is used to elute the compounds from the column. beilstein-journals.org

In the purification of analogous compounds, such as derivatives of 2-chloronicotinic acid, gradients of ethyl acetate in cyclohexane (e.g., from a 1:1 to a 0:1 ratio) have been successfully employed to isolate the desired product. beilstein-journals.org The progress of the separation is monitored by thin-layer chromatography (TLC) or by analyzing the collected fractions using LC-MS.

Preparative High-Performance Liquid Chromatography (HPLC)

For obtaining very high purity material or for separating challenging mixtures, preparative reverse-phase high-performance liquid chromatography (RP-HPLC) is the method of choice. lcms.czplantaanalytica.com In this technique, a non-polar stationary phase (commonly C18-modified silica) is used with a polar mobile phase, such as a mixture of water and acetonitrile (B52724) or methanol.

The method can be tailored by adjusting the mobile phase composition, pH, and gradient slope to optimize the separation between this compound and any closely eluting impurities. lcms.cz For acidic compounds like this, adding a small amount of an acid modifier like formic acid or trifluoroacetic acid (TFA) to the mobile phase can improve peak shape and resolution. In some synthetic procedures involving related compounds, purification is achieved directly using mass-triggered preparative LC-MS, where fractions are collected based on the detection of the target compound's molecular mass. beilstein-journals.org

Environmental and Green Chemistry Perspectives

Degradation Pathways and Environmental Fate Studies

While specific studies on the environmental degradation and fate of 2-Chloro-4-iodonicotinic acid are not extensively documented in publicly available literature, its environmental behavior can be inferred from research on structurally similar compounds, such as halogenated pyridines and other aromatic acids. The environmental persistence and transformation of such molecules are determined by both abiotic and biotic processes, including photochemical reactions and microbial degradation. tandfonline.com

The degradation of pyridine (B92270) derivatives is significantly influenced by the nature and position of substituents on the pyridine ring. tandfonline.comnih.gov For instance, pyridinecarboxylic acids and hydroxypyridines tend to degrade more readily than aminopyridines or chloropyridines. nih.govoup.com The degradation of halogenated aromatic compounds in the environment is often challenging due to the stability of the carbon-halogen bond. researchgate.net However, numerous microorganisms have evolved pathways to break down these persistent pollutants. researchgate.netresearchgate.net

Potential degradation pathways for this compound likely involve initial enzymatic attacks that modify the substituents or the aromatic ring itself. Microbial degradation is considered the primary route for the breakdown of many aromatic herbicides. researchgate.net Two common initial steps in the breakdown of halogenated aromatic compounds are hydroxylation and dehalogenation.

Hydroxylation: Aerobic bacteria often initiate the degradation of pyridine and its derivatives by hydroxylating the ring, a reaction catalyzed by monooxygenase or dioxygenase enzymes. nih.govresearchgate.nettandfonline.com This process incorporates oxygen, often from water, into the pyridine ring, making it more susceptible to subsequent cleavage. tandfonline.com

Dehalogenation: The removal of halogen atoms (reductive dehalogenation) is a crucial step in the detoxification and degradation of these compounds. umanitoba.ca In the case of this compound, dehalogenation could occur at either the chloro or iodo position. The relative ease of removal would depend on the specific enzymes produced by the microbial community. Studies on other halogenated compounds show that microbial dehalogenation can occur under both aerobic and anaerobic conditions. umanitoba.caacs.org

Following these initial steps, the pyridine ring is typically cleaved, leading to the formation of aliphatic intermediates that can be funneled into central metabolic pathways, such as the tricarboxylic acid (TCA) cycle, and ultimately mineralized to carbon dioxide and water. tandfonline.com For example, the degradation of 2-chloro-4-nitrophenol (B164951) by Burkholderia sp. involves the removal of both the nitro and chloro groups, followed by ring cleavage. plos.org

The environmental fate of this compound would also be affected by its water solubility, which influences its transport in soil and potential to reach groundwater. researchgate.net Its sorption to soil particles could also impact its availability for microbial degradation. tandfonline.com

Table 1: Summary of Microbial Degradation Studies on Compounds Related to this compound

| Compound | Key Degradation Process | Intermediate Metabolites | Microorganism(s) | Reference(s) |

|---|---|---|---|---|

| Pyridine | Aerobic hydroxylation | Hydroxypyridines, Succinate semialdehyde, Formamide | Bacillus sp., Nocardia sp. | tandfonline.com |

| 4-Chloropyridine | Aerobic degradation | Not specified | Soil consortia | oup.com |

| 2-Chloro-4-nitrophenol (2C4NP) | Oxidative removal of nitro group, dehalogenation | Chlorohydroquinone (CHQ), Hydroquinone (HQ) | Burkholderia sp. RKJ 800 | plos.org |

| 2-Chloro-5-nitrophenol (2C5NP) | Partial reductive pathway | Aminohydroquinone | Cupriavidus sp. CNP-8 | frontiersin.org |

| Halogenated Benzoic Acids | Anaerobic/Aerobic dehalogenation | Varies | Various | umanitoba.ca |

| 5-Bromouracil | Anaerobic reductive dehalogenation | Uracil | Anoxic aquifer slurries | usgs.gov |

Sustainable Synthesis and Waste Minimization

Green chemistry principles focus on designing chemical processes that reduce or eliminate the use and generation of hazardous substances. For a compound like this compound, this involves developing synthetic routes that are efficient, use less hazardous materials, and minimize waste.

Traditional methods for synthesizing functionalized pyridines can involve harsh conditions, toxic reagents, and multiple steps, leading to significant waste. For example, a conventional synthesis of 2-chloro-4-pyridinecarboxylic acid involves refluxing isonicotinic acid N-oxide with phosphorus oxychloride and phosphorus pentachloride, followed by a water quench. prepchem.com Such methods generate considerable chemical waste that requires careful disposal.

Modern synthetic chemistry offers several greener alternatives that could potentially be adapted for the synthesis of this compound:

Use of Greener Reagents and Catalysts: A key aspect of green chemistry is the replacement of hazardous reagents with more benign alternatives. A method for synthesizing 2-chloronicotinic acid uses ozone as an oxidizing agent in a one-step process, which is presented as a low-cost, simple, and less polluting alternative that aligns with green chemistry principles. google.com Another approach involves using solid halogenated reagents for the synthesis of 5-halogenated nicotinic acid, which offers mild conditions, a controllable reaction, and fewer by-products, making it suitable for environmentally friendly industrial production. google.com

Catalytic and Solvent-Free Reactions: The use of reusable catalysts and the elimination of volatile organic solvents are cornerstones of sustainable synthesis. Research has shown the successful synthesis of functionalized pyridines using reusable solid acid catalysts like montmorillonite (B579905) K-10 and Wells-Dawson heteropolyacids. doi.orgconicet.gov.ar These reactions can often be performed under solvent-free conditions, which significantly reduces waste and environmental impact. conicet.gov.ar

Process Improvement: A green process for synthesizing 2-chloronicotinic acid has been developed starting from nicotinic acid, using hydrogen peroxide (H₂O₂) for the initial oxidation, followed by chlorination and hydrolysis, achieving a high total yield and purity. patsnap.com This route avoids more hazardous oxidizing agents.

Waste minimization is a systematic approach to reducing the generation of hazardous waste at the source. plos.org This can be achieved through strategies such as:

Optimizing reaction conditions to maximize yield and reduce by-product formation.

Recycling and reusing solvents and unreacted starting materials.

Choosing synthetic pathways that have higher atom economy, meaning more of the atoms from the reactants are incorporated into the final product.

Table 2: Comparison of Synthetic Approaches for Halogenated Nicotinic Acids

| Approach | Key Features | Advantages | Example Compound | Reference(s) |

|---|---|---|---|---|

| Conventional Synthesis | Use of POCl₃ and PCl₅; Reflux conditions | Established method | 2-chloro-4-pyridinecarboxylic acid | prepchem.com |

| One-Step Oxidation | Uses ozone as oxidant; Acetate (B1210297) catalyst | Simple process, less pollution, low cost | 2-chloronicotinic acid | google.com |

| Solid Reagent Halogenation | Uses solid halogenated reagent; Mild conditions | High purity, fewer by-products, pollution-free | 5-halogenated nicotinic acid | google.com |

| Reusable Catalyst System | Montmorillonite K-10 catalyst; Multi-component reaction | Efficient, reusable catalyst, chemo- and regioselective | Functionalized cyano pyridines | doi.org |

| Solvent-Free Catalysis | Wells-Dawson heteropolyacid catalyst; Solvent-free | Clean alternative, short reaction times, high yields | Functionalized pyridines | conicet.gov.ar |

Bioremediation and Transformation Studies

Bioremediation utilizes microorganisms to break down environmental pollutants into less toxic substances. osti.gov This approach is considered an economical and eco-friendly alternative to traditional physicochemical remediation methods. plos.org While no studies have directly addressed the bioremediation of this compound, research on related halogenated and pyridine-based compounds indicates that microbial degradation is a feasible remediation strategy. tandfonline.comosti.gov

The susceptibility of pyridine derivatives to microbial degradation is highly dependent on the substituents on the ring. nih.gov Generally, degradation occurs predominantly under aerobic conditions, with oxygen availability often being a limiting factor in subsurface environments. tandfonline.comtandfonline.com However, anaerobic degradation of some halogenated compounds is also possible. nih.govacs.orgusgs.gov

Several bacterial genera have been identified with the ability to degrade pyridine and its halogenated derivatives, including:

Alcaligenes osti.gov

Arthrobacter researchgate.net

Bacillus researchgate.net

Burkholderia plos.org

Cupriavidus frontiersin.org

Dehalococcoides acs.org

Pseudomonas researchgate.net

Rhodococcus researchgate.net

These microorganisms employ specific enzymes to attack the pollutant. For example, the degradation of 2-chloro-4-nitroaniline (B86195) by a Rhodococcus species involves a flavin-dependent monooxygenase to remove the nitro group. plos.org The degradation of many chlorinated aromatic compounds proceeds via initial hydroxylation followed by ring cleavage. plos.org A key finding in the anaerobic degradation of halogenated aromatics is that Dehalococcoides mccartyi can perform reductive dehalogenation, a process governed by the electronic properties of the target molecule. acs.org

Biotransformation is the use of biological systems, such as microorganisms or their enzymes, to convert a chemical compound into a structurally related product. nih.gov This tool is widely used in drug development to create novel derivatives with potentially improved properties. nih.govmdpi.com Microorganisms can perform highly specific reactions, such as hydroxylations, epoxidations, and reductions, on complex molecules. mdpi.com Given that this compound is a precursor in pharmaceutical synthesis, microbial biotransformation could be explored as a sustainable method to generate novel, functionalized derivatives.

Table 3: Microorganisms Involved in the Degradation/Transformation of Related Compounds

| Microorganism | Substrate(s) | Degradation Condition | Key Metabolic Process | Reference(s) |

|---|---|---|---|---|

| Alcaligenes sp. | Pyridine | Anaerobic (denitrifying) | Mineralization | osti.gov |

| Arthrobacter sp. | Pyridine | Aerobic | Hydroxylation, Ring Cleavage | researchgate.net |

| Burkholderia sp. RKJ 800 | 2-Chloro-4-nitrophenol | Aerobic | Oxidative denitrification, Dehalogenation | plos.org |

| Cupriavidus sp. CNP-8 | 2-Chloro-5-nitrophenol | Aerobic | Partial reduction of nitro group | frontiersin.org |

| Dehalococcoides mccartyi | Halogenated anilines, phenols, pyridines | Anaerobic | Reductive dehalogenation | acs.org |

| Rhodococcus sp. MB-P1 | 2-Chloro-4-nitroaniline | Aerobic | Removal of nitro group, hydroxylation | plos.org |

Future Research Directions and Emerging Applications

Exploration of New Derivatization Strategies

The chemical versatility of 2-chloro-4-iodonicotinic acid stems from its three principal functional groups: the carboxylic acid, the chlorine atom, and the iodine atom. Each of these sites can be selectively targeted to create a diverse range of derivatives.

Future research will likely focus on novel derivatization strategies that exploit the differential reactivity of these groups. The carboxylic acid group is a prime target for modification. Standard esterification or amidation reactions can be employed, but more advanced techniques are emerging. For instance, chemical derivatization is a key strategy to improve the detectability of carboxylic acids in analytical techniques like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). longdom.orgresearchgate.net Reagents such as Dimethylaminophenacyl Bromide (DmPABr) can react with carboxylic groups, reversing their polarity from negative to positive and thereby enhancing detection sensitivity in positive ion mode. longdom.org Another promising agent is 4-(2-((4-bromophenethyl)dimethylammonium)ethoxy)benzenaminium dibromide (4-APEBA), which has shown broad specificity for carbonyl groups and introduces a bromine isotope pattern, facilitating confident identification in mass spectrometry. chemrxiv.orgresearchgate.net

The halo-substituents offer another dimension for derivatization. The carbon-iodine bond is generally more reactive than the carbon-chlorine bond, particularly in palladium-catalyzed cross-coupling reactions like the Suzuki, Heck, and Sonogashira reactions. This differential reactivity allows for sequential and site-selective introduction of different molecular fragments. For example, an aryl or alkyl group could be introduced at the 4-position (iodine) while leaving the 2-position (chlorine) intact for a subsequent, different coupling reaction. This stepwise approach is fundamental to building molecular complexity.

| Derivatization Site | Reaction Type | Potential Reagents/Conditions | Outcome |

| Carboxylic Acid | Amidation / Esterification | Amines, Alcohols with coupling agents | Formation of amides and esters |

| Carboxylic Acid | Charge-Reversal Derivatization (for analysis) | Dimethylaminophenacyl Bromide (DmPABr), 4-APEBA | Enhanced LC-MS detection |

| 4-Iodo position | Suzuki Coupling | Boronic acids, Pd catalyst | C-C bond formation |

| 4-Iodo position | Heck Coupling | Alkenes, Pd catalyst | C-C bond formation |